molecular formula C29H41N2O3PPdS B2968061 4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline CAS No. 1820817-64-8

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B2968061
CAS No.: 1820817-64-8
M. Wt: 635.11
InChI Key: SNUBBUQVCDWEAV-UHFFFAOYSA-M
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Description

The compound “4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline” is a complex organophosphorus metal complex. It is primarily used as a catalyst in various organic synthesis reactions, particularly in coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This compound is known for its high stability and efficiency in catalyzing these reactions.

Mechanism of Action

Target of Action

APhos Pd G3, 97%, also known as MFCD27978423, is a Buchwald precatalyst . Precatalysts are substances that undergo a transformation upon reaction conditions to form the active catalyst. The primary targets of APhos Pd G3, 97% are organic compounds that undergo cross-coupling reactions .

Mode of Action

The APhos Pd G3, 97% interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the aid of a metal catalyst. The APhos Pd G3, 97% serves as the catalyst in these reactions, facilitating the bond formation between the organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by APhos Pd G3, 97% are dependent on the specific organic compounds involved in the cross-coupling reactions. It’s important to note that these reactions are fundamental in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

As a catalyst, it’s crucial to note that it facilitates reactions without being consumed, meaning it remains unchanged and can be used repeatedly in a series of chemical reactions .

Result of Action

The result of APhos Pd G3, 97%'s action is the successful cross-coupling of two different organic compounds. This process allows for the creation of complex organic structures from simpler ones, enabling the synthesis of a wide variety of chemical compounds with diverse properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several steps. One common method includes dissolving 4-ditert-butylphosphanyl-N,N-dimethylaniline in an organic solvent under anaerobic conditions to obtain a solution system. Palladium dichloride is then added to this solution, followed by an organic base reagent. The mixture is stirred for a specific period, cooled, filtered, washed, and vacuum dried to obtain the final product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of organic alkali reagents helps achieve a purity of over 98.5% and a yield of over 98.0% . The steps are designed to be simple, convenient, and safe, reducing production costs and making the method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: The compound is involved in substitution reactions, particularly in coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrides are used.

    Substitution: Palladium-catalyzed coupling reactions often use reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline” lies in its high stability and efficiency as a catalyst. Its ability to achieve high yields and purity in industrial production makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTAAFWYZNPFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820817-64-8
Record name 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate
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